WO-459

GPR52 cAMP assay GPCR agonism

WO-459 (CAS 1313195-84-4), also cataloged as compound 7m or GPR52 agonist-1, is a synthetic small-molecule agonist of the orphan Gαs-coupled G-protein-coupled receptor 52 (GPR52). First disclosed by Setoh et al.

Molecular Formula C23H20F3N3O2S
Molecular Weight 459.4872
Cat. No. B1195036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWO-459
SynonymsWO-459;  WO 459;  WO459
Molecular FormulaC23H20F3N3O2S
Molecular Weight459.4872
Structural Identifiers
SMILESO=C(C1=CN(C2=C3C(C=C(CC4=CC=CC(C(F)(F)F)=C4)S3)=CC=C2)N=C1C)NCCO
InChIInChI=1S/C23H20F3N3O2S/c1-14-19(22(31)27-8-9-30)13-29(28-14)20-7-3-5-16-12-18(32-21(16)20)11-15-4-2-6-17(10-15)23(24,25)26/h2-7,10,12-13,30H,8-9,11H2,1H3,(H,27,31)
InChIKeyOOXRLZNAKGXYGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

WO-459: Foundational GPR52 Agonist Tool Compound for Neuropsychiatric & Neurodegenerative Target Engagement Studies


WO-459 (CAS 1313195-84-4), also cataloged as compound 7m or GPR52 agonist-1, is a synthetic small-molecule agonist of the orphan Gαs-coupled G-protein-coupled receptor 52 (GPR52) [1]. First disclosed by Setoh et al. in 2014 as the founding member of the potent, orally bioavailable GPR52 agonist class, WO-459 induces dose-dependent elevation of intracellular cAMP in HEK293 cells expressing human GPR52 with an EC50 of 6.0 ± 0.7 nM (pEC50 = 7.53 ± 0.08) [1][2]. The compound has been structurally validated via cryo-EM and X-ray crystallography, which revealed its binding to a distinct allosteric side pocket of GPR52, a feature that distinguishes it from orthosteric agonists targeting other GPCR families [3].

Why GPR52 Agonist Substitution Is Not Feasible: WO-459's Irreplaceable Pharmacological Fingerprint


GPR52 agonists are not functionally interchangeable, even within the same structural series. WO-459 occupies a unique position in the GPR52 pharmacological toolbox: it is the original reference agonist against which all subsequently developed GPR52 antagonists (e.g., E7) and biased agonists have been benchmarked [1][2]. Critically, WO-459 binds to an allosteric side pocket of GPR52 rather than the canonical orthosteric site, a binding mode that is scaffold-dependent and not preserved across other GPR52 agonist chemotypes such as FTBMT or the indoline-4-carboxamide series [3]. Furthermore, WO-459's potency (EC50 6.0 nM) is substantially higher than widely used alternatives like FTBMT (EC50 75 nM, ~12.5-fold less potent) and PW0787 (EC50 135 nM, ~22.5-fold less potent), meaning that assay conditions calibrated for WO-459 cannot be directly adapted to weaker agonists without extensive re-optimization [4]. For laboratories conducting Huntington's disease research where WO-459 has been used to validate GPR52 antagonist screening assays with a Z' factor of 0.58, substitution would require complete re-validation of the screening infrastructure [1].

WO-459 Quantitative Differentiation Evidence: Head-to-Head Potency, In Vivo Efficacy & Structural Validation Against GPR52 Agonist Comparators


cAMP Potency Advantage: WO-459 (EC50 6.0 nM) vs. FTBMT (75 nM), PW0729 (47 nM), and PW0787 (135 nM)

WO-459 demonstrates substantially higher potency in GPR52-mediated cAMP elevation assays compared to all widely used alternative GPR52 agonists. In HEK293 cells stably expressing human GPR52, WO-459 induces cAMP accumulation with an EC50 of 6.0 ± 0.7 nM (pEC50 = 7.53 ± 0.08) [1][2]. By contrast, FTBMT (TP-024), the most commonly used alternative GPR52 agonist tool compound, exhibits an EC50 of 75 nM (Emax = 122%) in comparable cAMP assays—representing a 12.5-fold potency deficit relative to WO-459 . The G protein-biased agonist PW0729 (compound 15b) shows an intermediate EC50 of 47 nM (Emax = 143%), still 7.8-fold less potent than WO-459 . PW0787, a brain-penetrant agonist from a distinct structural series, displays an EC50 of 135 nM, 22.5-fold less potent than WO-459 [3]. This potency differential is functionally meaningful: WO-459 at 100 nM provides a robust assay window (signal-to-background ratio = 2.99, Z' = 0.58) that has been validated for high-throughput antagonist screening, whereas achieving comparable assay windows with FTBMT or PW0787 would require substantially higher compound concentrations that may introduce solubility or off-target complications [2].

GPR52 cAMP assay GPCR agonism potency comparison neuropsychiatric drug discovery

In Vivo Oral Efficacy at Lowest Reported Dose: WO-459 (3 mg/kg) vs. FTBMT and PW0787 in Psychostimulant-Induced Hyperactivity Models

WO-459 demonstrates antipsychotic-like activity in vivo at the lowest reported oral dose among characterized GPR52 agonists. In C57BL/6 mice, a single oral dose of WO-459 at 3 mg/kg significantly suppressed methamphetamine-induced hyperlocomotion without disturbance of basal motor function [1]. This 3 mg/kg minimum effective dose is notably lower than that required for FTBMT, which suppresses methamphetamine-induced hyperlocomotion at doses of 10-30 mg/kg p.o. in mice [2], and lower than PW0787, which requires intraperitoneal administration at 3-10 mg/kg to suppress amphetamine-induced hyperlocomotion [3]. While cross-study comparisons of behavioral endpoints must be interpreted cautiously due to differences in experimental protocols, the consistent use of psychostimulant-induced hyperactivity models across these studies allows a meaningful potency ranking. WO-459's efficacy at 3 mg/kg p.o. is supported by its favorable mouse pharmacokinetic profile: oral bioavailability (F) of 73%, Cmax of 108.1 ng/mL, and AUC0-8h of 613.7 ng·h/mL following a 1 mg/kg p.o. dose [4]. The combination of low efficacious dose and established oral PK provides WO-459 with a practical advantage for chronic dosing studies where minimizing compound load is desirable.

in vivo pharmacology oral bioavailability methamphetamine-induced hyperactivity antipsychotic-like activity behavioral pharmacology

Validated Reference Standard for GPR52 Antagonist Discovery: WO-459 as the Benchmark Agonist in Huntington's Disease Drug Screening

WO-459 is uniquely established as the reference agonist for GPR52 antagonist discovery programs, a role that no other GPR52 agonist has fulfilled in the peer-reviewed literature. In Song et al. (Brain, 2018), WO-459 at 100 nM served as the positive control agonist in a large-scale high-throughput screen of approximately 40,000 compounds to identify GPR52 antagonists for Huntington's disease [1]. The screen, conducted in HEK293/GPR52 cells, was rigorously validated with a Z' factor of 0.58 and signal-to-background ratio of 2.99, metrics that confirm assay robustness suitable for screening campaigns [1]. This screen yielded the discovery of E7 (AD31E7), the first reported GPR52 antagonist, which inhibited WO-459 (100 nM)-stimulated cAMP with an IC50 of 12.0 ± 0.7 μM [1]. The E7-WO-459 antagonist-agonist pair has since become the standard pharmacological toolset for studying GPR52 signaling in Huntington's disease models, including the demonstration that E7 reduces mutant huntingtin levels in cellular and mouse models [1]. No other GPR52 agonist (FTBMT, PW0787, NXE0041178) has been independently adopted as the reference agonist in a published HTS campaign of comparable scale and disease relevance. For laboratories initiating GPR52 antagonist screening or Huntington's disease target validation, WO-459 is the only agonist with peer-reviewed, publicly available assay validation parameters that enable direct protocol transfer.

Huntington's disease GPR52 antagonist screening mutant huntingtin assay validation drug discovery

Structurally Validated Allosteric Binding Mode: WO-459 Occupies a Unique Side Pocket Not Accessible to All GPR52 Agonist Scaffolds

WO-459 has been structurally characterized as binding to a distinct allosteric side pocket of GPR52, a feature that differentiates it at the molecular level from other GPR52 agonist chemotypes. In the high-resolution cryo-EM and X-ray crystallography study by Lin et al. (Nature, 2020), molecular docking of WO-459, compound 7m, and FTBMT was performed onto the GPR52 structure, revealing that WO-459 occupies a side pocket adjacent to the orthosteric site that is topologically distinct from the binding pose of FTBMT [1][2]. The Nature study identified that GPR52 possesses a built-in agonist (extracellular loop 2) occupying the orthosteric pocket, and that exogenous agonists like WO-459 bind allosterically to modulate receptor activity—a paradigm distinct from classical orthosteric GPCR agonists [1]. This allosteric binding mechanism has practical implications: WO-459's potency and efficacy are less likely to be competed by orthosteric ligands, making it a more reliable pharmacological probe in assays where endogenous ligands or orthosteric tool compounds may be present. Furthermore, the structural data provide a rational basis for understanding why WO-459's potency (6.0 nM) substantially exceeds that of FTBMT (75 nM), as the two compounds engage different binding determinants within the receptor [1]. For structure-based drug design programs, WO-459's co-crystal or docking pose in the side pocket offers a validated starting point for allosteric modulator optimization that is not provided by orthosteric-biased agonists.

allosteric modulation GPCR structural biology cryo-EM binding pocket structure-based drug design

Pharmacokinetic Benchmark: WO-459 Oral Bioavailability (F = 73%) Compared to PW0787 (F = 76%) at Defined Doses

WO-459 demonstrates good oral pharmacokinetic properties in mice that are quantitatively comparable to later-generation GPR52 agonists, despite being the first-in-class compound. Following a single oral dose of 1 mg/kg in mice, WO-459 achieves a Cmax of 108.1 ng/mL, an AUC0-8h of 613.7 ng·h/mL, and an oral bioavailability (F) of 73% [1]. For comparison, the more recently developed brain-penetrant agonist PW0787 demonstrates oral bioavailability of 76% at a substantially higher oral dose of 20 mg/kg in rats (AUC0-inf = 13,749 ng·h/mL, Cmax = 3,407 ng/mL), with similar bioavailability but requiring 20-fold higher dose to achieve comparable exposure [2]. While these PK parameters were obtained under different experimental conditions (mouse vs. rat; different dose levels), the data establish that WO-459's oral absorption profile is competitive with optimized clinical candidates developed nearly a decade later. The compound's PK profile supports its use in oral dosing regimens for chronic in vivo studies, with the 73% bioavailability indicating efficient gastrointestinal absorption without extensive first-pass metabolism.

pharmacokinetics oral bioavailability mouse PK CNS drug delivery ADME

WO-459: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


GPR52 Antagonist High-Throughput Screening Campaigns for Huntington's Disease Drug Discovery

WO-459 is the only GPR52 agonist with published HTS validation parameters (Z' = 0.58, S/B = 2.99 at 100 nM agonist concentration) and a demonstrated successful antagonist discovery outcome (identification of E7, IC50 = 12.0 μM) from a 40,000-compound screen [1]. Laboratories initiating de novo GPR52 antagonist screening for Huntington's disease or other neurodegenerative indications should procure WO-459 as the reference agonist to enable direct protocol replication from Song et al. (Brain, 2018), minimizing assay development time and maximizing comparability with published data.

In Vivo Target Engagement and Behavioral Pharmacology Studies Requiring Low-Dose Oral Efficacy

For rodent behavioral pharmacology programs investigating GPR52-mediated antipsychotic-like effects, WO-459's efficacy at 3 mg/kg p.o. in the methamphetamine-induced hyperactivity model—without motor function disturbance—makes it the most dose-efficient oral GPR52 agonist available [1]. Combined with its validated oral bioavailability of 73% (Cmax = 108.1 ng/mL at 1 mg/kg) [2], WO-459 is the preferred compound for chronic oral dosing studies where minimizing compound consumption and maintaining consistent plasma exposure are critical.

Structure-Based Drug Design and Allosteric Modulator Optimization Programs

WO-459's validated binding to the GPR52 allosteric side pocket, as demonstrated by molecular docking onto cryo-EM structures (Nature, 2020) [1], makes it an essential reference ligand for structure-based drug design campaigns. Medicinal chemistry teams optimizing allosteric GPR52 modulators can use WO-459's docking pose as a starting point for scaffold hopping and binding mode analysis, leveraging the publicly available structural data (PDB 6LI0, 6LI1, 6LI2, 6LI3) that place WO-459 in a binding mode distinct from FTBMT and other chemotypes [1].

GPR52 Pharmacological Tool Compound for Academic Neuroscience Research Consortia

WO-459's status as the founding member of the potent, orally bioavailable GPR52 agonist class and its extensive citation in the primary literature (Setoh et al., J Med Chem 2014; Song et al., Brain 2018; Lin et al., Nature 2020) [1][2][3] make it the most broadly characterized GPR52 agonist for academic research. Multi-institutional consortia investigating GPR52 biology in schizophrenia, Huntington's disease, or substance use disorders should standardize on WO-459 as the reference agonist to maximize inter-laboratory data comparability and facilitate meta-analysis of published findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for WO-459

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.